molecular formula C30H27FN4O4 B2652735 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441048-91-5

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No.: B2652735
CAS No.: 441048-91-5
M. Wt: 526.568
InChI Key: TUIYWHFELNEJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with particular efficacy against FGFR1, FGFR2, and FGFR3. This small molecule functions by targeting the tyrosine kinase domain , thereby blocking the downstream phosphorylation and activation of key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation, survival, and differentiation. Its primary research value lies in investigating oncogenic processes, as dysregulated FGFR signaling is a well-established driver in a variety of cancers, including urothelial carcinoma, endometrial cancer, and squamous cell lung cancer . Researchers utilize this compound preclinically to elucidate the mechanisms of FGFR-driven tumorigenesis, to explore mechanisms of resistance to FGFR-directed therapy, and to evaluate combination treatment strategies. Beyond oncology, it also serves as a critical tool for studying the role of FGF/FGFR signaling in physiological and pathological processes such as tissue repair and fibrosis. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN4O4/c31-23-9-6-20(7-10-23)30(38)33-25-14-21(29(37)32-15-24-3-2-12-39-24)8-11-27(25)34-16-19-13-22(18-34)26-4-1-5-28(36)35(26)17-19/h1-12,14,19,22H,13,15-18H2,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIYWHFELNEJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=C(C=C(C=C4)C(=O)NCC5=CC=CO5)NC(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituents Reported Activity/Features Source
Target Compound Methanopyrido-diazocin 4-fluorobenzamido, furan-2-ylmethyl Predicted kinase inhibition
CAS 441050-81-3 Methanopyrido-diazocin 3-(trifluoromethyl)benzamido Enhanced lipophilicity
CAS 324543-46-6 Imidazo-pyridine 4-fluorobenzamide Cytotoxicity (cancer cell lines)
N-(4-Fluorobenzyl)-spiro-diazaspiro Spiro-diazaspiro 4-fluorobenzyl GPCR modulation
  • Target Prediction : The fluorobenzamide moiety is recurrent in compounds targeting kinases (e.g., EGFR, VEGFR) and inflammation-related enzymes (COX-2), as seen in pyrazoline derivatives with sub-μM anti-inflammatory activity .
  • Synthetic Feasibility : Analogous compounds are synthesized via Cs₂CO₃-mediated amide couplings and cyclizations in DMF, suggesting scalable routes for the target compound .

Analytical and Computational Insights

  • Structural Elucidation: ¹H NMR, IR, and mass spectrometry () are standard for confirming substituent placement. For crystallographic analysis, SHELX-based refinement () could resolve the methanopyrido-diazocin conformation.
  • Cheminformatics: Tools like SimilarityLab () enable target prediction by comparing the compound’s scaffold to known active molecules, leveraging the principle that structural similarity correlates with target overlap .

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